
2,4-Dihydroxy-6-nonylbenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-6-nonylbenzoic Acid is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a nonyl group at the 6 position. This compound is part of the broader class of dihydroxybenzoic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-6-nonylbenzoic Acid typically involves the Kolbe-Schmitt reaction, where resorcinol reacts with carbon dioxide under high pressure and temperature in the presence of a base . This method is efficient and widely used for producing dihydroxybenzoic acids.
Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved by reacting resorcinol with sodium alcoholate in an alcohol solution, followed by carboxylation with carbon dioxide under supercritical conditions . This method is advantageous due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxy-6-nonylbenzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives of the aromatic ring.
Scientific Research Applications
2,4-Dihydroxy-6-nonylbenzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-6-nonylbenzoic Acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. The nonyl group enhances the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
- 2,3-Dihydroxybenzoic Acid
- 2,5-Dihydroxybenzoic Acid (Gentisic Acid)
- 2,6-Dihydroxybenzoic Acid (γ-Resorcylic Acid)
- 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)
- 3,5-Dihydroxybenzoic Acid (α-Resorcylic Acid)
Comparison: 2,4-Dihydroxy-6-nonylbenzoic Acid is unique due to the presence of the nonyl group, which imparts distinct hydrophobic properties compared to other dihydroxybenzoic acids. This structural difference influences its solubility, reactivity, and interaction with biological systems, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C16H24O4 |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2,4-dihydroxy-6-nonylbenzoic acid |
InChI |
InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-9-12-10-13(17)11-14(18)15(12)16(19)20/h10-11,17-18H,2-9H2,1H3,(H,19,20) |
InChI Key |
PTAHKOJJUSGQFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13404946.png)
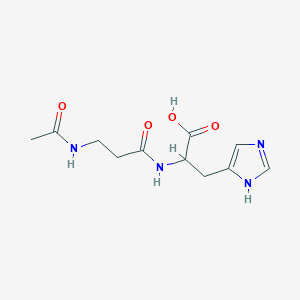
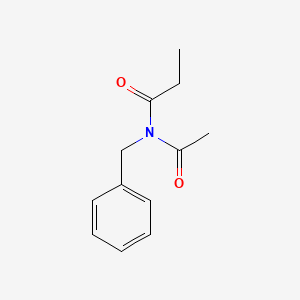

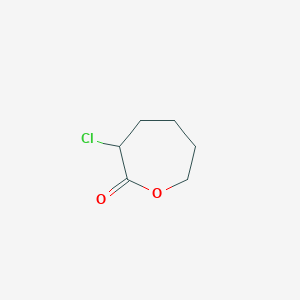
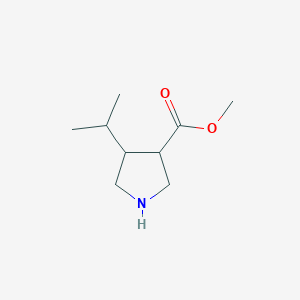

![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)
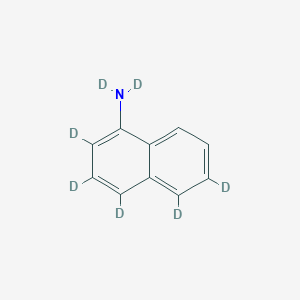

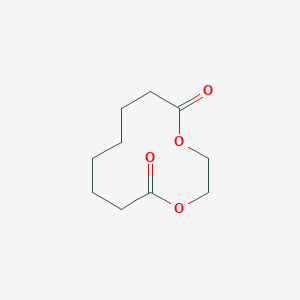
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)

